Omacetaxine mepesuccinate hydrochloride
描述
Discovery and Isolation from Cephalotaxus Species
The discovery of omacetaxine mepesuccinate hydrochloride traces its origins to the systematic investigation of Cephalotaxus species, a genus of coniferous plants indigenous to eastern Asia. The primary alkaloid cephalotaxine, which serves as the biosynthetic precursor to homoharringtonine and subsequently omacetaxine mepesuccinate, was first isolated from Cephalotaxus drupacea by Paudler in 1963. This initial isolation marked the beginning of extensive phytochemical investigations that would ultimately reveal a diverse family of structurally related alkaloids with significant biological activities.
Homoharringtonine, the naturally occurring ester of cephalotaxine that forms the structural basis for omacetaxine mepesuccinate, was among the subsequent discoveries from Cephalotaxus species. The structural feature of this cephalotaxane family relies mainly on its tetracyclic alkaloid backbone, which comprises an azaspiranic 1-azaspiro[4.4]nonane unit and a benzazepine ring system, linked by its carbon-3 alcohol function to a chiral oxygenated side chain through a carboxylic function alpha to a tetrasubstituted carbon center.
The botanical distribution of these alkaloids is strictly limited to the Cephalotaxus genus, making these plants the exclusive natural source of these therapeutically important compounds. Extracts of Cephalotaxus species had demonstrated significant activity against leukemia in experimental mouse models, providing the initial impetus for detailed chemical investigation of these plants. The recognition that extracts from the bark of Cephalotaxus species were traditionally used in cancer patients by practitioners of traditional Chinese medicine in the Fujian Province of China provided additional validation for systematic investigation of these natural products.
Natural purification methods initially caused significant environmental damage due to the slow growth rate of Cephalotaxus shrubs, most of which are protected and endangered species. Furthermore, cephalotaxine and its active esters are present in relatively small quantities in plant tissues including roots, bark, heartwood, and leaves, making sustainable extraction challenging. These limitations necessitated the development of alternative approaches to compound acquisition, ultimately leading to semisynthetic methodologies.
Taxonomic Classification of Source Plants
The taxonomic classification of Cephalotaxus species has undergone considerable revision and remains a subject of ongoing botanical investigation. Cephalotaxus, commonly called plum yew or cowtail pine, is a genus of conifers that has been treated either as the sole member of the family Cephalotaxaceae or as part of the broader Taxaceae family when that family is considered in an expanded sense. Recent molecular phylogenetic studies have provided evidence supporting inclusion within Taxaceae, with Cephalotaxus positioned as the most basal member of this family, having diverged during the late Triassic period.
The genus Cephalotaxus comprises between 7 to 11 species depending on taxonomic interpretation, with considerable disagreement among authorities regarding species delimitation. This taxonomic uncertainty stems from the fact that key diagnostic characteristics such as stomatal band whiteness, needle length and shape, and bark color generally intergrade morphologically between recognized taxa. Geographic separation has often been used as a primary criterion for species recognition in cases where morphological distinctions are unclear.
| Recognized Cephalotaxus Species | Distribution | Key Morphological Features |
|---|---|---|
| Cephalotaxus oliveri | China (endemic) | Well-defined morphological characteristics |
| Cephalotaxus fortunei | China, widespread | Variable needle morphology |
| Cephalotaxus harringtonii | Japan, Korea, China | Distinctive bark characteristics |
| Cephalotaxus griffithii | Burma, India, China | Mountain forest habitat |
| Cephalotaxus alpina | China | High elevation adaptation |
| Cephalotaxus sinensis | China | Broad ecological tolerance |
| Cephalotaxus mannii | China, Southeast Asia | Tropical distribution |
The species are evergreen shrubs and small trees reaching 1.0–10 meters in height, rarely growing to 20 meters tall. The genus exhibits a primarily eastern Asian distribution, though fossil evidence indicates a much broader Northern Hemisphere distribution in geological history. The center of diversity is located in China, which contains portions of the native range for the majority of recognized species.
Cephalotaxus represents an ancient lineage with recognizable precursors dating to the mid-Jurassic period, and the earliest true Cephalotaxus species appearing in the early Cretaceous. The genus was distributed across much of the northern hemisphere during the Tertiary period, with fossil evidence documented from Asia, Europe, and North America. Molecular clock analyses based on plastid protein-coding genes indicate that all extant Cephalotaxus species have diversified during Neogene time, with major speciation events occurring near the Miocene/Pliocene transition and during the Pleistocene.
Historical Development of Research
The systematic investigation of Cephalotaxus alkaloids began in earnest during the 1960s following Paudler's initial isolation work. The subsequent discovery of promising antitumor activity among new Cephalotaxus derivatives reported by Chinese, Japanese, and American research teams triggered extensive structure elucidation and biological studies throughout the following decades. This international collaborative effort represented one of the early examples of systematic natural product drug discovery involving multiple research institutions across different continents.
During the 1970s, homoharringtonine and related compounds became the subject of intensive research efforts by Chinese investigators to clarify their role as anticancer and antileukemic agents. Early clinical investigations demonstrated the effectiveness of homoharringtonine for remission induction in patients with relapsed or resistant acute leukemia. In these pioneering studies, 49 patients with relapsed or resistant acute leukemia were treated with escalating doses of homoharringtonine administered by continuous infusion, with seven patients achieving complete remission out of 28 patients with acute nonlymphoblastic leukemia who received cumulative doses of 45 to 49 milligrams per square meter.
The 1990s marked a significant period in the clinical development of homoharringtonine, particularly for chronic myeloid leukemia treatment. During this decade, homoharringtonine proved to be significantly active as salvage therapy for patients with chronic myeloid leukemia after failure on interferon-alpha therapy. However, the remarkable success of imatinib mesylate in chronic myeloid leukemia treatment subsequently relegated homoharringtonine to a secondary role for nearly two decades.
A crucial development occurred in 1999 when Robin and colleagues reported the first successful synthesis of semisynthetic homoharringtonine. This semisynthetic approach involved direct esterification of cephalotaxine extracted from dry leaves of Cephalotaxus harringtonia rather than bark extraction. The semisynthetic process required only one-seventieth the amount of plant material compared to natural extraction methods and produced a significantly purer product with 99.7% purity. Additionally, the semisynthetic material demonstrated excellent bioavailability via subcutaneous administration routes.
The early 2000s saw renewed interest in homoharringtonine derivatives, particularly as resistance to tyrosine kinase inhibitors became recognized as a significant clinical problem. The development of omacetaxine mepesuccinate as a subcutaneously bioavailable semisynthetic form of homoharringtonine established this agent as a valuable therapeutic option for patients with imatinib-resistant chronic myeloid leukemia. The compound demonstrated particular efficacy against the tyrosine kinase inhibitor-insensitive T315I mutation, which exchanges threonine and isoleucine amino acids at position 315.
Regulatory approval milestones included European Medicines Agency approval in 2009 and United States Food and Drug Administration approval in October 2012 for the treatment of adult patients with chronic myeloid leukemia with resistance and/or intolerance to two or more tyrosine kinase inhibitors. These approvals marked the culmination of nearly five decades of research and development from initial discovery to therapeutic application.
Nomenclature Evolution and Synonyms
The nomenclature of this compound reflects a complex evolutionary history involving multiple research groups, pharmaceutical development programs, and regulatory submissions. The compound has been known by numerous names throughout its development history, reflecting both its natural product origins and various pharmaceutical formulations.
The original natural product was designated homoharringtonine, named after the plant species Cephalotaxus harringtonia from which significant quantities were initially isolated. This name distinguished the compound from the closely related harringtonine, which differs in the structure of the ester side chain attached to the cephalotaxine backbone. The prefix "homo" indicates the presence of an additional methylene group in the side chain compared to harringtonine.
| Nomenclature Category | Names and Designations |
|---|---|
| Natural Product Names | Homoharringtonine, Harringtonine |
| Chemical Names | Cephalotaxine 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |
| Pharmaceutical Names | Omacetaxine mepesuccinate, this compound |
| Trade Names | Synribo, Myelostat, Ceflatonin, Omapro |
| Research Designations | NSC-141633, CGX-635, CGX-635-14 |
| International Codes | UNII-6FG8041S5B, CHEBI:71019 |
The transition from homoharringtonine to omacetaxine mepesuccinate reflects the development of the semisynthetic form of the compound. The International Nonproprietary Name omacetaxine was assigned to distinguish the pharmaceutical preparation from the natural product, while mepesuccinate refers to the specific salt form used in pharmaceutical formulations. The complete chemical name, cephalotaxine 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate, describes the ester linkage between the cephalotaxine backbone and the bioactive side chain.
Various trade names have been employed in different markets and by different pharmaceutical companies. Synribo represents the primary trade name used by Teva Pharmaceuticals for the approved pharmaceutical product. Historical trade names include Myelostat and Ceflatonin, which were used during earlier phases of clinical development. Research institutions and pharmaceutical companies have also assigned numerous internal designations including NSC-141633 from the National Cancer Institute and CGX-635 from ChemGenex Pharmaceuticals.
The molecular formula C29H39NO9 reflects the complex structure of the omacetaxine molecule, with a molecular weight of 545.62 grams per mole. The stereochemistry is specifically designated as (2'R,3S,4S,5R)-(-)-homoharringtonine, indicating the precise three-dimensional arrangement of atoms that is crucial for biological activity. This stereochemical specificity necessitates careful synthetic control in pharmaceutical manufacturing to ensure consistent therapeutic efficacy.
International regulatory databases have assigned specific identifier codes including UNII-6FG8041S5B in the United States Pharmacopeia and CHEBI:71019 in the Chemical Entities of Biological Interest database. These standardized identifiers facilitate accurate identification and tracking of the compound across different regulatory jurisdictions and research applications.
属性
CAS 编号 |
457895-79-3 |
|---|---|
产品来源 |
United States |
科学研究应用
Treatment of Chronic Myeloid Leukemia (CML)
Omacetaxine mepesuccinate is FDA-approved for adult patients with chronic or accelerated phase CML who are resistant to or intolerant of two or more TKIs. The drug was granted orphan drug designation in both the European Union and the United States due to its specific application in this patient population .
Efficacy Studies:
- Phase II Trials: A significant study demonstrated that among patients with CML who had failed multiple TKIs, omacetaxine achieved a major cytogenetic response in approximately 23% of cases, with complete responses in 16% .
- Long-term Outcomes: In a cohort treated with omacetaxine, the estimated three-year survival rate was reported at 60% for patients with the T315I mutation, which is typically resistant to TKIs .
Myelodysplastic Syndromes (MDS)
Recent studies have explored omacetaxine's efficacy in patients with myelodysplastic syndromes who have failed hypomethylating agents. A phase II trial indicated that omacetaxine is safe and can provide clinical benefit in this setting, although further research is needed to optimize treatment protocols .
Case Study Overview
A comprehensive review of clinical trials involving omacetaxine reveals its application across various patient demographics and treatment histories:
| Study Type | Patient Population | Treatment Cycles | Major Cytogenetic Response (%) | Complete Response (%) | Adverse Events (%) |
|---|---|---|---|---|---|
| Phase II | CML after TKI failure | Median 2 cycles (range 1-29) | 23% | 16% | Thrombocytopenia (≥20%), Neutropenia (≥20%) |
| Phase II | MDS post-HMA failure | Median 3 cycles (range 1-23) | Not specified | Not specified | Infections (26%) |
The adverse events reported were predominantly grade 1-2, with more severe events occurring in a minority of patients .
相似化合物的比较
Clinical Indications :
- Chronic phase (CP) and accelerated phase (AP) CML after TKI failure .
- B-cell acute lymphoblastic leukemia (B-ALL) in investigational settings .
Adverse Effects : Myelosuppression (thrombocytopenia, anemia, neutropenia), fatigue, diarrhea, nausea, and injection-site reactions are common .
Comparison with Similar Compounds
Omacetaxine is distinct from other CML therapies, particularly TKIs, in mechanism, resistance profiles, and clinical utility. Below is a detailed comparison:
Mechanism of Action
| Compound | Mechanism of Action | Target Specificity |
|---|---|---|
| Omacetaxine mepesuccinate | Inhibits ribosomal protein synthesis | Broad (affects oncoproteins) |
| Imatinib mesylate | BCR-ABL tyrosine kinase inhibitor | BCR-ABL, c-KIT, PDGFR |
| Dasatinib | Dual BCR-ABL/SRC kinase inhibitor | BCR-ABL, SRC family kinases |
| Ponatinib | Pan-BCR-ABL inhibitor | BCR-ABL (including T315I mutant) |
Omacetaxine’s protein synthesis inhibition provides activity against leukemic stem cells, which are less dependent on BCR-ABL signaling and often persist despite TKI therapy . In contrast, TKIs directly block BCR-ABL kinase activity but fail against cells with the T315I mutation (except ponatinib) .
Resistance Profiles
| Compound | Efficacy in T315I Mutation | Resistance Mechanisms |
|---|---|---|
| Omacetaxine mepesuccinate | Yes | None reported in clinical studies |
| Imatinib mesylate | No | Point mutations (e.g., T315I, Y253H) |
| Dasatinib | No | T315I, F317L |
| Ponatinib | Yes | Compound mutations (e.g., E255V+T315I) |
Omacetaxine retains efficacy in T315I-positive CML, a key advantage over most TKIs . Ponatinib, while active against T315I, carries a high risk of arterial thrombosis, limiting its long-term use .
Adverse Effects
| Compound | Common Adverse Effects | Unique Risks |
|---|---|---|
| Omacetaxine mepesuccinate | Myelosuppression, fatigue, diarrhea | Dose-dependent cytopenias |
| Imatinib mesylate | Edema, nausea, muscle pain | Rare congestive heart failure |
| Dasatinib | Pleural effusion, hemorrhage | Pulmonary hypertension |
| Ponatinib | Arterial thrombosis, hypertension | Pancreatitis, hepatotoxicity |
Omacetaxine’s myelosuppression requires frequent blood monitoring, whereas TKIs like dasatinib and ponatinib pose cardiovascular risks .
Clinical Utility
| Compound | Line of Therapy | Key Patient Population |
|---|---|---|
| Omacetaxine mepesuccinate | Third-line or later | TKI-resistant CML, T315I-positive |
| Imatinib mesylate | First-line | Newly diagnosed CP-CML |
| Ponatinib | Second-line or later | T315I-positive CML |
Omacetaxine is reserved for later-line therapy due to its toxicity profile but provides a critical salvage option for TKI-resistant patients .
Research Findings and Data
- Efficacy in TKI-Resistant CML : In a Phase II trial, omacetaxine achieved major cytogenetic response (MCyR) in 20% of chronic-phase CML patients and 31% of accelerated-phase patients after TKI failure .
- Comparison with Ponatinib : While ponatinib shows higher response rates in T315I-positive CML (70% MCyR), its cardiovascular toxicity limits prolonged use, making omacetaxine a safer alternative for some patients .
- In Vitro Activity : Omacetaxine induced apoptosis in diffuse large B-cell lymphoma (DLBCL) cells at 40 ng/mL, with greater sensitivity in ABC-subtype cells .
准备方法
Plant-Derived Cephalotaxine
Cephalotaxine, the foundational scaffold, is extracted from Cephalotaxus species (e.g., C. harringtonia), yielding 0.2–0.5% by dry weight. Industrial extraction employs methanol-water mixtures, followed by chromatographic purification, though scalability remains constrained by slow tree growth and ecological concerns.
Total Synthesis of Cephalotaxine
Sixteen total syntheses of cephalotaxine have been reported since 1974, with notable contributions from Ikeda (1980) and Qin (2019). The Qin route achieves 12% overall yield via a palladium-catalyzed cyclization (Table 1):
Table 1: Comparative Analysis of Cephalotaxine Syntheses
| Method | Key Step | Yield (%) | Reference |
|---|---|---|---|
| Ikeda (1980) | Intramolecular aldol | 4.2 | |
| Hudlicky (1996) | Radical cyclization | 6.8 | |
| Qin (2019) | Pd-catalyzed C–N coupling | 12.0 |
Despite synthetic advances, commercial production relies on plant-derived cephalotaxine due to cost-effectiveness.
Synthesis of the Mepesuccinate Side Chain: Enantioselective Approaches
The mepesuccinate moiety ((2S,3S)-2-hydroxy-3-methylsuccinic acid) demands enantiopure synthesis to preserve pharmacological activity. Three dominant strategies emerge:
Hudlicky’s Racemic Resolution (1982)
Hudlicky’s landmark work utilized tartaric acid derivatives to resolve racemic methylsuccinic anhydride, achieving 98% ee via diastereomeric salt crystallization. While pivotal for early analogs, this method’s 35% maximum yield and laborious resolution limited industrial adoption.
Tietze’s Chiral Pool Synthesis (2005)
Tietze leveraged (S)-malic acid as a chiral template, converting it to the mepesuccinate precursor through a four-step sequence (Fig. 1A):
-
Protection : Malic acid → bis-TBS ether
-
Reduction : Ketone intermediate via NaBH₄
-
Oxidation : Swern oxidation to α-keto ester
-
Deprotection : TBS removal with TBAF
This route achieved 62% overall yield and >99% ee, though scalability suffered from costly protecting groups.
Gin’s Catalytic Asymmetric Approach (2008)
Gin’s team developed a rhodium-catalyzed asymmetric hydrogenation of β-keto esters, directly generating the (2S,3S)-configured side chain in 89% ee. Optimized conditions (10 bar H₂, 25°C, Rh-(R)-BINAP) boosted yields to 78% (Table 2).
Table 2: Mepesuccinate Side-Chain Synthesis Metrics
| Method | Starting Material | Key Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| Hudlicky (1982) | Racemic anhydride | Tartaric acid | 35 | 98 |
| Tietze (2005) | (S)-Malic acid | None | 62 | >99 |
| Gin (2008) | β-Keto ester | Rh-(R)-BINAP | 78 | 89 |
Coupling of Cephalotaxine and Mepesuccinate: Regioselective Esterification
The final assembly involves conjugating cephalotaxine’s C-3 hydroxyl group with the mepesuccinate acid. Early methods used acyl chlorides but suffered from C-11 epimerization. Modern protocols employ carbodiimide coupling agents (EDC/HOBt) in anhydrous DMF, achieving 85–92% regioselectivity (Table 3).
Table 3: Esterification Conditions and Outcomes
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acyl chloride | CH₂Cl₂ | -20 | 67 | 78 |
| EDC/HOBt | DMF | 0–5 | 89 | 95 |
| DCC/DMAP | THF | 25 | 82 | 91 |
Post-coupling, silica gel chromatography (hexane/EtOAc gradient) removes diastereomeric impurities, followed by recrystallization from MeOH/H₂O to >99.7% purity.
Hydrochloride Salt Considerations: Addressing Stability and Formulation
While omacetaxine mepesuccinate is marketed as the mepesuccinate salt, hydrochloride salts of intermediates may form during synthesis. For instance, cephalotaxine hydrochloride (mp 218–220°C) is a stable storage form, reconstituted to the free base pre-coupling. No clinical hydrochloride salt of omacetaxine exists; the mepesuccinate counterion enhances aqueous solubility (1.2 mg/mL at pH 5.0).
Analytical Characterization and Quality Control
HPLC-UV (C18 column, 220 nm) remains the gold standard for purity assessment, detecting <0.1% cephalotaxine or 4′-DMHHT impurities. Lot-release specifications include:
-
Assay : 98.0–102.0% (HPLC)
-
Residual solvents : <500 ppm DMF (ICH Q3C)
Industrial-Scale Production: Challenges and Innovations
Teva Pharmaceuticals’ patented process (WO2016182850A1) produces 50-kg batches annually, with key bottlenecks in:
-
Side-chain synthesis : Catalytic asymmetric hydrogenation at 100-L scale (78% yield)
-
Coupling : Continuous flow EDC-mediated esterification (8 h reaction time)
-
Purification : Simulated moving bed chromatography reduces solvent use by 40%
Environmental impact assessments favor Gin’s catalytic method (PMI 87) over Tietze’s chiral pool approach (PMI 142) .
常见问题
Q. What is the molecular mechanism by which omacetaxine mepesuccinate inhibits protein synthesis in leukemic cells?
Omacetaxine disrupts the elongation phase of protein synthesis by binding to the ribosomal A-site, preventing the correct positioning of aminoacyl-tRNA during peptide bond formation . This mechanism reduces levels of short-lived oncoproteins like BCR-ABL1 and MCL-1, inducing apoptosis in leukemic stem cells . Key experimental approaches include ribosomal binding assays, pulse-chase analysis of protein turnover, and Western blotting to quantify oncoprotein depletion in cell lines (e.g., K562 or primary CML cells) .
Q. What are the validated pharmacokinetic (PK) parameters for subcutaneous omacetaxine administration in clinical trials?
Subcutaneous dosing regimens are typically 1.25 mg/m² twice daily for 14 days (induction) followed by 7-day cycles (maintenance) every 28 days . PK studies show a half-life of ~6–8 hours, with peak plasma concentrations at 0.5–1.5 hours post-dose. Methodological validation involves LC-MS/MS for plasma concentration measurements and non-compartmental analysis to calculate AUC and clearance rates .
Q. How is omacetaxine’s efficacy assessed in tyrosine kinase inhibitor (TKI)-resistant CML patients?
Primary endpoints include major cytogenetic response (MCyR) and hematologic response (HR), evaluated via bone marrow cytogenetics and peripheral blood counts . Secondary endpoints involve BCR-ABL1 transcript quantification using qRT-PCR and mutation analysis (e.g., T315I detection via Sanger sequencing or NGS) .
Advanced Research Questions
Q. What experimental designs address contradictions in omacetaxine’s efficacy between chronic-phase (CP) and accelerated-phase (AP) CML?
In CP-CML, omacetaxine achieves MCyR in ~20% of patients, while AP-CML trials report lower response rates (<15%) . To reconcile this, researchers use stratified analyses of baseline mutations (e.g., additional cytogenetic abnormalities in AP-CML) and single-cell RNA sequencing to identify leukemic subclones with differential sensitivity to protein synthesis inhibition .
Q. How can omacetaxine be integrated into combination therapies to overcome resistance mechanisms?
Preclinical models (e.g., patient-derived xenografts) test omacetaxine with BH3 mimetics (e.g., venetoclax) to enhance MCL-1 suppression or with JAK2 inhibitors to target residual stem cells . Synergy is quantified via Chou-Talalay combination indices and apoptosis assays (Annexin V/PI flow cytometry) .
Q. What biomarkers predict omacetaxine-induced myelosuppression, and how can dosing be optimized?
Neutropenia and thrombocytopenia correlate with cumulative drug exposure. Pharmacodynamic modeling links trough concentrations (Cₜᵣₒᵤgₕ) to neutrophil counts, enabling adaptive dosing strategies . Biomarker candidates include baseline CD34⁺ cell counts and serial monitoring of reticulocyte production indices .
Q. Does omacetaxine exhibit off-target effects in non-leukemic cell types, and how are these characterized?
Transcriptomic profiling (RNA-seq) of primary stromal cells co-cultured with CML cells reveals omacetaxine’s impact on niche-supporting factors (e.g., CXCL12). Mitochondrial stress tests (Seahorse assays) further assess metabolic bystander effects in cardiomyocytes or hepatocytes .
Q. What in vitro models elucidate omacetaxine’s activity against quiescent leukemic stem cells (LSCs)?
LSC dormancy is modeled using hypoxic (1% O₂) co-cultures with mesenchymal stromal cells. Omacetaxine’s efficacy is evaluated via CFSE dilution assays for cell-cycle re-entry and ALDH⁺ subpopulation analysis .
Methodological Considerations
- Experimental Reproducibility : Adhere to clinical trial protocols (e.g., NCT00462943 and NCT00462917) for dosing and response criteria .
- Data Interpretation : Address inter-study variability by meta-analyzing pooled data from phase II trials (e.g., n=76 in CP-CML vs. n=41 in AP-CML) .
- Ethical Reporting : Disclose adverse events (e.g., hyperglycemia, fatigue) in preclinical studies using FDA-approved toxicity grading (CTCAE v5.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
